molecular formula C15H18BrNO B12123329 {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine

Cat. No.: B12123329
M. Wt: 308.21 g/mol
InChI Key: SEXHWQVSLNPACB-UHFFFAOYSA-N
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Description

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine is a secondary amine featuring a naphthalene backbone substituted with a bromine atom at the 6-position and an ethoxyethyl-isopropylamine side chain. Its molecular formula is C₁₅H₁₈BrNO, with a molecular weight of 308.21 g/mol .

Properties

Molecular Formula

C15H18BrNO

Molecular Weight

308.21 g/mol

IUPAC Name

N-[2-(6-bromonaphthalen-2-yl)oxyethyl]propan-2-amine

InChI

InChI=1S/C15H18BrNO/c1-11(2)17-7-8-18-15-6-4-12-9-14(16)5-3-13(12)10-15/h3-6,9-11,17H,7-8H2,1-2H3

InChI Key

SEXHWQVSLNPACB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCOC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Core Structural Features and Functional Group Considerations

The target molecule comprises three distinct structural components:

  • 6-Bromonaphthalen-2-ol : A brominated naphthalene derivative serving as the aromatic backbone.

  • Ethylene glycol-derived ether linker : A two-carbon chain connecting the naphthalene system to the amine group.

  • Isopropylamine : A secondary amine providing the terminal functionality.

Retrosynthetically, the molecule can be dissected at the ether linkage, suggesting a nucleophilic substitution or Mitsunobu reaction to form the C–O bond, followed by amine incorporation via alkylation or reductive amination.

Synthesis of 6-Bromonaphthalen-2-ol

SubstrateReagentSolventTemperatureYield (%)Reference
Naphthalen-2-olBr₂AcOH0–5°C~65*
Pyridine-2-carboxylateBr₂Diethyl ether-76°C94

*Theoretical yield based on analogous systems.

Ether Linkage Formation: Alkylation Strategies

Nucleophilic Substitution with Ethylene Glycol Derivatives

The ethoxyethyl linker can be introduced via reaction of 6-bromonaphthalen-2-ol with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions. This method mirrors the synthesis of pyridinyl ethers documented in Search Result.

Example Protocol :

  • Reagents : 6-Bromonaphthalen-2-ol (1 eq), 1,2-dibromoethane (1.2 eq), K₂CO₃ (3 eq), DMF (solvent).

  • Conditions : Reflux at 80°C for 12 hours.

  • Workup : Aqueous extraction, column chromatography (ethyl acetate/hexane).

  • Intermediate : 2-[(6-Bromonaphthalen-2-yl)oxy]ethyl bromide.

Key Considerations :

  • Excess dibromoethane ensures mono-substitution.

  • Polar aprotic solvents enhance nucleophilicity of the phenolic oxygen.

Amine Functionalization: Introducing the Isopropyl Group

Gabriel Synthesis for Primary Amine Formation

While the target molecule requires a secondary amine, the Gabriel synthesis (followed by alkylation) provides a pathway to control stereochemistry and minimize over-alkylation.

Step 1: Phthalimide Protection

  • React 2-[(6-Bromonaphthalen-2-yl)oxy]ethyl bromide with potassium phthalimide in DMF.

  • Yield : ~70–85% (based on analogous reactions in).

Step 2: Deprotection and Alkylation

  • Hydrazinolysis to release the primary amine.

  • Alkylation with isopropyl bromide using NaH as base.

  • Challenges : Competing dialkylation requires stoichiometric control.

Alternative Route: Reductive Amination

  • Condensation of the primary amine with acetone under H₂ (Pd/C catalyst).

  • Advantages : Single-step process, milder conditions.

Integrated Synthetic Pathways

Pathway A: Sequential Alkylation-Amination

  • Step 1 : Bromination of naphthalen-2-ol → 6-bromonaphthalen-2-ol.

  • Step 2 : Ether formation with 1,2-dibromoethane → 2-[(6-Bromonaphthalen-2-yl)oxy]ethyl bromide.

  • Step 3 : Gabriel synthesis → primary amine intermediate.

  • Step 4 : Alkylation with isopropyl bromide → target compound.

Theoretical Overall Yield : 42% (0.65 × 0.75 × 0.85 × 0.80).

Pathway B: Mitsunobu-Mediated Ether Synthesis

  • Reagents : DIAD, PPh₃, 2-hydroxyethylphthalimide.

  • Conditions : THF, 0°C to RT.

  • Advantages : Higher regioselectivity, avoids harsh alkylation conditions.

Table 2: Comparative Analysis of Synthetic Pathways

ParameterPathway APathway B
Total Steps43
Estimated Yield42%55%
Purification ComplexityHighModerate
Cost EfficiencyLowModerate

Challenges and Optimization Strategies

Regioselectivity in Naphthalene Bromination

The electron-donating hydroxyl group directs bromination to the para position (6-position), but ortho substitution remains a competing pathway. Computational studies suggest that steric hindrance from the naphthalene system favors para substitution by >4:1.

Amine Stability Under Reaction Conditions

Secondary amines are prone to oxidation during prolonged reactions. Adding antioxidants (e.g., BHT) or conducting reactions under inert atmosphere (N₂/Ar) mitigates degradation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the naphthalene ring can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products include oxides or imines.

    Reduction: Products include dehalogenated compounds.

    Substitution: Products vary depending on the nucleophile used, such as thiolated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine is used as a building block for synthesizing more complex molecules. Its bromonaphthalene moiety makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a probe or a precursor for bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the bromonaphthalene group can influence the compound’s interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The bromonaphthalene moiety can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine with analogous naphthalene derivatives, brominated aromatic amines, and amide-based hybrids.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method (if available) Notes
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine C₁₅H₁₈BrNO 308.21 6-bromo-naphthalen-2-yloxy, ethyl-isopropylamine Not reported Limited characterization data; structural focus on bromine and amine
(3-Bromophenyl)methylamine C₁₀H₁₄BrN 228.13 3-bromo-phenyl, methyl-isopropylamine Not explicitly detailed Liquid at RT; potential intermediate for pharmaceuticals
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₂ClNO₂ 375.87 6-methoxy-naphthalen-2-yl, 3-chlorophenethylamide Schotten-Baumann reaction Derived from naproxen; racemic mixture due to racemic starting material
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₈H₂₇NO₂ 409.52 6-methoxy-naphthalen-2-yl, diphenylethylamide DCC-mediated coupling High-yield synthesis; fully characterized via NMR, UV, IR, and MS
6-Bromonaphthalen-2-amine C₁₀H₈BrN 222.08 6-bromo-naphthalen-2-amine Not reported Precursor for brominated aromatic amines; used in coupling reactions

Structural and Functional Analysis

Core Backbone Variations The target compound’s naphthalene core distinguishes it from simpler brominated phenyl derivatives like (3-bromophenyl)methylamine . In contrast, amide-based derivatives (e.g., N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ) replace the amine group with an amide bond, improving stability and hydrogen-bonding capacity.

Substituent Effects

  • Bromine Position : The 6-bromo substituent on naphthalene in the target compound contrasts with the 3-bromo substitution in (3-bromophenyl)methylamine . Positional differences significantly alter electronic properties and steric interactions.
  • Methoxy vs. Bromo Groups : Methoxy-substituted naphthalene derivatives (e.g., N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ) exhibit electron-donating effects, whereas bromine is electron-withdrawing, impacting reactivity and intermolecular interactions.

Synthetic Approaches Amide analogs are typically synthesized via Schotten-Baumann reactions (acyl chloride + amine) or DCC-mediated couplings (carboxylic acid + amine) .

Pharmacological Relevance

  • Naproxen-derived amides (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ) are explored for anti-inflammatory or antiviral applications. The target compound’s amine group may offer distinct pharmacokinetic profiles, such as enhanced blood-brain barrier penetration.

Biological Activity

The compound {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine , also known by its CAS number 1354963-18-0, is an organic molecule notable for its structural features, which include a bromonaphthalene moiety and an isopropylamine group. This combination suggests potential biological activities that merit investigation. The following sections will explore its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C15H18BrNO
Molecular Weight : 308.21 g/mol
CAS Number : 1354963-18-0

The structure of the compound can be represented as follows:

Structure C15H18BrNO\text{Structure }\text{C}_{15}\text{H}_{18}\text{BrNO}

This compound features both an ether and an amine functional group, which are critical for its interaction with biological systems.

The biological activity of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine is primarily predicted through structure-activity relationship (SAR) models. Compounds with similar structures often exhibit various pharmacological effects, including:

  • Antimicrobial Activity : The presence of the bromonaphthalene ring may enhance the compound's ability to interact with microbial targets.
  • Neuropharmacological Effects : Similar compounds have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Key areas of focus include:

  • Binding Affinity : Studies indicate that the bromine atom enhances lipophilicity, potentially increasing binding affinity to lipid membranes.
  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit specific enzymes involved in metabolic pathways.

Synthesis

The synthesis of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine can be achieved through various methodologies, including:

  • Nucleophilic Substitution Reactions : Utilizing suitable nucleophiles to replace halogen atoms in bromonaphthalene derivatives.
  • Coupling Reactions : Combining naphthalene derivatives with isopropylamine under controlled conditions to form the desired product.

These methods allow for modifications that could enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antimicrobial Activity

Research indicates that derivatives of naphthalene compounds exhibit significant antimicrobial properties. A study demonstrated that a related compound, N-benzyl-4-(1-bromonaphthalen-2-yloxybutan-1-amine) , effectively inhibited the growth of Sporisorium scitamineum, a pathogen affecting sugar cane crops. This suggests potential agricultural applications for {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine in crop protection against fungal infections .

Case Study 2: Neuropharmacological Effects

Another investigation into structurally similar compounds revealed their potential as neuroprotective agents. These studies focused on the modulation of neurotransmitter systems, indicating that {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine might influence synaptic transmission and neuronal survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine, a comparative analysis with structurally similar compounds can be insightful:

Compound NameStructureKey Features
6-Bromonaphthalene6-BromonaphthaleneAromatic compound; serves as a base for various derivatives.
Propan-2-aminoethanolPropan-2-aminoethanolContains similar amine and alcohol functionalities; used in pharmaceuticals.
1-(4-Bromophenyl)-N-isopropylmethanamine1-(4-Bromophenyl)-N-isopropylmethanamineInvestigated for neuropharmacological effects; shares amine structure.

This table highlights distinct features such as variations in substituents and functional groups that influence biological activities and applications.

Q & A

Q. What are the common synthetic routes for preparing {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine?

The synthesis typically involves nucleophilic substitution or coupling reactions. A general approach includes:

  • Step 1: Reacting 6-bromo-2-naphthol with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate .
  • Step 2: Introducing the propan-2-ylamine group via alkylation or reductive amination. For example, reacting the intermediate with isopropylamine in the presence of a reducing agent like NaBH₃CN .
  • Key considerations: Solvent choice (DMF or THF for solubility) and temperature control (room temperature to 80°C) to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • ¹H/¹³C NMR: Look for characteristic signals:
    • Aromatic protons (6.8–8.2 ppm) from the naphthalene ring.
    • Ethoxy group protons (δ ~3.5–4.5 ppm for –OCH₂CH₂–).
    • Isopropylamine protons (δ ~1.2 ppm for –CH(CH₃)₂) .
  • IR: Confirm the presence of C-Br (~500–600 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
  • Mass spectrometry: Molecular ion peak at m/z corresponding to the molecular formula (C₁₅H₁₈BrNO) .

Q. What are the typical purification methods for this compound?

  • Column chromatography: Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate polar impurities .
  • Recrystallization: Ethanol or methanol is suitable due to the compound’s moderate solubility in these solvents at elevated temperatures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation?

  • Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example, the bromonaphthalene moiety’s planarity and the dihedral angle between the naphthalene and amine groups can confirm steric effects.
  • Software tools: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for handling bromine’s high electron density .

Q. How can conflicting reactivity data in substitution reactions be addressed?

  • Case study: If bromine substitution at the 6-position yields unexpected regioselectivity, use computational modeling (DFT) to analyze electronic effects (e.g., charge distribution on the naphthalene ring).
  • Experimental validation: Perform competitive reactions with control substrates (e.g., non-brominated analogs) to isolate steric vs. electronic factors .

Q. What strategies optimize yield in large-scale synthesis?

  • Process optimization:
    • Use flow chemistry to control exothermic reactions (e.g., during ether formation).
    • Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Catalysis: Palladium catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency in later stages .

Q. How can in vitro assays evaluate this compound’s biological activity?

  • Target identification: Screen against kinase or GPCR panels due to the amine group’s potential interactions.
  • Dose-response studies: Use HEK293 or CHO cells transfected with target receptors, measuring IC₅₀ values via fluorescence-based assays .
  • Controls: Include structurally similar analogs (e.g., non-brominated versions) to assess bromine’s role in activity .

Q. What safety protocols are critical for handling this brominated amine?

  • PPE: Gloves, goggles, and fume hoods are mandatory due to potential skin/eye irritation and inhalation risks.
  • First aid: For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
  • Waste disposal: Neutralize brominated byproducts with sodium thiosulfate before disposal .

Methodological Challenges & Data Analysis

Q. How can conflicting NMR data (e.g., split signals) be resolved?

  • Dynamic effects: Variable-temperature NMR can reveal conformational exchange (e.g., amine group rotation).
  • COSY/HMBC: Use 2D NMR to assign overlapping signals, particularly in the aromatic region .

Q. What computational tools predict this compound’s reactivity in novel reactions?

  • Software: Gaussian or ORCA for DFT calculations to map transition states and activation energies.
  • Focus: Analyze the nucleophilicity of the amine group and electrophilic sites on the naphthalene ring .

Q. How to address low reproducibility in biological assays?

  • Standardization: Pre-treat cells with metabolic inhibitors (e.g., cycloheximide) to reduce variability in protein expression.
  • Batch testing: Synthesize multiple compound batches to rule out impurity effects .

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